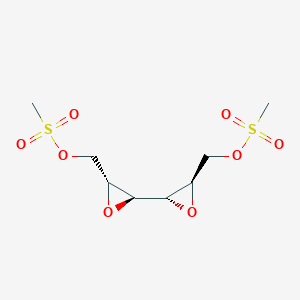
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol is a chemical compound derived from iditol, a sugar alcohol. This compound is characterized by the presence of mesyl (methanesulfonyl) groups at the 1 and 6 positions, and an anhydro structure at the 2, 3, 4, and 5 positions. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol can be synthesized from isommanide (1,4:3,6-dianhydro-d-mannitol) as a starting material . . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing mesyl groups.
Pyridine: Acts as a base in the mesylation reaction.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophiles and reducing agents used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds derived from 1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol have shown promising antimicrobial properties. For instance, derivatives synthesized from this compound were evaluated for their efficacy against various bacterial strains. Some derivatives exhibited significant activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
- Inhibition of Glycosidases : The compound has been studied for its role as an inhibitor of glucosidases and glycosyltransferases. These enzymes are crucial in carbohydrate metabolism and play a role in diseases such as diabetes and Gaucher disease. Iminosugar analogues derived from this compound have demonstrated potent inhibitory effects on these enzymes, showcasing their therapeutic potential in managing metabolic disorders .
- Antioxidant Properties : Research has indicated that certain derivatives possess antioxidant capabilities. These properties are essential for developing therapeutic agents that can mitigate oxidative stress-related diseases .
Polymer Science Applications
- Polymerization Reactions : The compound can participate in anionic cyclopolymerization reactions to form polyfunctional materials. For example, the anionic polymerization of related dianhydro compounds has led to the development of new polymeric materials with unique properties suitable for various industrial applications .
- Synthesis of Polyurethanes : this compound has been utilized in synthesizing polyurethanes by reacting with diisocyanates. These polyurethanes exhibit desirable mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .
Glycoscience Applications
- Glycoconjugate Synthesis : The compound serves as a precursor for synthesizing glycoconjugates which are vital in developing vaccines and targeted drug delivery systems. Its ability to modify glycan structures allows researchers to explore new avenues in immunology and cancer therapy .
- Research in Carbohydrate Chemistry : It plays a significant role in studying carbohydrate chemistry due to its structural features that mimic natural sugars. This makes it a valuable tool for investigating enzyme-substrate interactions and carbohydrate-based biological processes .
Case Study 1: Antimicrobial Derivatives
A study evaluated several derivatives of this compound against clinical isolates of bacteria. The results demonstrated that specific modifications to the compound's structure significantly enhanced its antimicrobial activity compared to the parent compound.
Case Study 2: Glycosidase Inhibition
Another research project focused on synthesizing N-substituted iminosugar analogues from this compound. The study found that these analogues effectively inhibited α-glucosidase and β-glucosidase enzymes with IC50 values comparable to established drugs used in diabetes treatment.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
1,43,6-Dianhydro-d-mannitol: A precursor in the synthesis of 1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol.
Isosorbide: Another dianhydrohexitol used in polymer synthesis.
Isomannide: Similar to isosorbide, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific mesylation at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
56247-01-9 |
|---|---|
Fórmula molecular |
C8H14O8S2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
[(2R,3R)-3-[(2R,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C8H14O8S2/c1-17(9,10)13-3-5-7(15-5)8-6(16-8)4-14-18(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
Clave InChI |
MFJOKRDJJGVHTE-NGJRWZKOSA-N |
SMILES |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
SMILES isomérico |
CS(=O)(=O)OC[C@@H]1[C@H](O1)[C@@H]2[C@H](O2)COS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
Sinónimos |
1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (D)-isomer 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















